Cas no 813-77-4 (Dimethyl Phosphorochloridate (90%))

Dimethyl Phosphorochloridate (90%) structure
813-77-4 structure
Dimethyl Phosphorochloridate (90%)
813-77-4
C2H6ClO3P
144.494000911713
MFCD00117904
726907
101863

Dimethyl Phosphorochloridate (90%) Properties

Names and Identifiers

    • Phosphorochloridicacid, dimethyl ester
    • Dimethyl Phosphorochloridate
    • Dimethyl Chlorophosphate
    • [chloro(methoxy)phosphoryl]oxymethane
    • Chlorophosphoric Acid Dimethyl Ester
    • Methyl phosphorochloridate
    • Chlorodimethoxyphosphine oxide
    • Chlorodimethylphosphate
    • Dimethoxyphosphinic chloride
    • Dimethyl chlorophosphonate
    • Dimethyl phosphochloridate
    • Dimethyl phosphorochloride
    • Dimethyl phosphoryl chloridate
    • Dimethylphosphoryl chloride
    • O,O-Dimethyl phosphorochloridate
    • O,O-Dimethyl phosphorylchloridate
    • O,O-Dimethylphosphoryl chloride
    • Phosphorochloridic dimethyl ester
    • Methyl phosphorochloridate (6CI, 7CI)
    • Dimethoxyphosphoryl chloride
    • MFCD00117904
    • 813-77-4
    • Phosphorochloridic acid dimethyl ester
    • Methyl phosphorochloridate ((MeO)2ClPO)
    • C2H6ClO3P
    • O,O-dimethyl chlorophosphate
    • Dimethylchlorophosphate
    • Dimethyl chlorophosphate, 96%
    • Phosphorochloridic acid, dimethyl ester
    • Dimethyl Phosphorochloridate (90per cent)
    • AKOS015913550
    • EN300-92188
    • (chloro-methoxyphosphoryl)oxymethane
    • Dimethyl phosphorchloridate
    • GEO-02811
    • DB-009694
    • Dimethyl chloridophosphate #
    • dimethylphosphorochloridate
    • DTXSID90231043
    • SCHEMBL152158
    • D5601
    • Dimethyl Phosphorochloridate (90%)
    • +Expand
    • MFCD00117904
    • NGFFLHMFSINFGB-UHFFFAOYSA-N
    • 1S/C2H6ClO3P/c1-5-7(3,4)6-2/h1-2H3
    • O=P(OC)(OC)Cl

Computed Properties

  • 143.97400
  • 0
  • 3
  • 2
  • 143.9743087g/mol
  • 7
  • 84.9
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • nothing
  • nothing
  • 0
  • 35.5Ų

Experimental Properties

  • 1.62610
  • 45.34000
  • n20/D 1.413(lit.)
  • 80°C/25mmHg(lit.)
  • Fahrenheit: 235.4 ° f
    Celsius: 113 ° c
  • Not determined
  • Not determined
  • 1.34 g/mL at 25 °C(lit.)

Dimethyl Phosphorochloridate (90%) Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P00357X-5g
Dimethyl phosphorochloridate
813-77-4 96%
5g
$83.00 2024-04-21
A2B Chem LLC
AB45933-25g
Dimethyl phosphorochloridate
813-77-4 >98.0%(GC)(T)
25g
$139.00 2024-04-19
Aaron
AR0035G9-250mg
Dimethyl phosphorochloridate
813-77-4 95%
250mg
$52.00
abcr
AB530231-5g
Dimethyl chlorophosphate; .
813-77-4
5g
€79.80 2024-08-02
Cooke Chemical
A3402512-1G
Dimethyl Phosphorochloridate
813-77-4 96%
1g
RMB 67.20 2023-09-07
Enamine
EN300-92188-0.05g
dimethyl chlorophosphonate
813-77-4 95%
0.05g
$19.0 2024-05-20
Oakwood
104690-1g
Dimethyl chlorophosphate
813-77-4 95%
1g
$20.00 2024-07-19
TRC
D813775-1g
Dimethyl Phosphorochloridate (90%)
813-77-4
1g
$ 150.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
D137376-1g
Dimethyl Phosphorochloridate (90%)
813-77-4 96%
1g
¥65.90 2023-09-03
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
D91750-25g
Dimethyl chlorophosphate
813-77-4 96%
25g
¥758.0 2024-07-18

Dimethyl Phosphorochloridate (90%) Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triphosgene Catalysts: 1,3-Dimethyl-2-imidazolidinone Solvents: Dichloromethane ;  < 5 °C; 2 h, 30 - 35 °C
Reference
An efficient method for the synthesis of dialkyl chlorophosphates from trialkyl phosphites using bis(trichloromethyl) carbonate
Wang, Bo; et al, Chinese Chemical Letters, 2008, 19(8), 904-906

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Phosphorus pentachloride
Reference
Reaction of chlorophosphoranes with trialkyl phosphites
Gazizov, M. B.; et al, Zhurnal Obshchei Khimii, 1986, 56(7), 1659-60

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Solvents: Carbon tetrachloride ,  Benzene ;  10 min, rt
Reference
Efficient and cost-effective synthesis of dialkyl chlorophosphates
Shakya, P. D.; et al, Organic Preparations and Procedures International, 2005, 37(6), 569-574

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Trichloroisocyanuric acid Solvents: Acetonitrile ;  15 min, rt
Reference
Trichloroisocyanuric acid: an efficient reagent for the synthesis of dialkyl chlorophosphates from dialkyl phosphites
Acharya, J.; et al, Tetrahedron Letters, 2005, 46(32), 5293-5295

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Divinylbenzene-styrene copolymer (N,N-dichlorosulfonamide functionalized) ;  2 h, rt
Reference
N,N-Dichloro poly(styrene-co-divinyl benzene) sulfonamide polymeric beads: an efficient and recyclable reagent for the synthesis of dialkyl chlorophosphates from dialkylphosphites at room temperature
Gupta, Hemendra K.; et al, Tetrahedron Letters, 2008, 49(47), 6704-6706

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Phosphorus trichloride Solvents: Benzene ;  8 - 10 °C
1.2 Reagents: Sulfuryl chloride
Reference
Simplified preparation of dialkyl chlorophosphonates
Fiszer, Bernard; et al, Roczniki Chemii, 1952, 26, 688-9

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: (T-4)-Dichlorobis(4-methoxyphenyl)tellurium Solvents: Carbon tetrachloride ;  35 - 40 °C; 65 min, 35 - 40 °C
Reference
Dianisyltellurium (IV) dichloride promoted oxidation reactions of di- and tri-organyl phosphites
Garg, Sapana; et al, Research Journal of Pharmaceutical, 2012, 3(4), 1329-1333

Synthetic Circuit 8

Reaction Conditions
1.1 Catalysts: Ethanaminium, N,N-diethyl-N-methyl-, methyl phosphonate (1:1)
Reference
A study of the Atherton-Todd reaction mechanism
Troev, K.; et al, Bulletin of the Chemical Society of Japan, 1990, 63(4), 1284-5

Synthetic Circuit 9

Reaction Conditions
Reference
Phase equilibria and compound formation in the system lithium gallosilicate-silica (LiGaSiO4-SiO2)
Chavira, E.; et al, British Ceramic Transactions and Journal, 1987, 86(5), 161-5

Synthetic Circuit 10

Reaction Conditions
1.1 Solvents: Acetonitrile ;  10 min, rt
Reference
N,N'-dichloro bis(2,4,6-trichlorophenyl) urea (CC-2): An efficient reagent for synthesis of dialkyl chlorophosphates
Shakya, P. D.; et al, Journal of Chemical Research, 2005, (12), 821-823

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Phosgene
Reference
Phosphorus compounds and lactic acid in brain and heart tissue of cooled animals during cardiac arrest and during the restitution of general circulation by a complex of therapeutic treatments
Raiko, Z. A.; et al, Fiziologicheskii Zhurnal SSSR imeni I. M. Sechenova, 1959, 45, 1489-96

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Copper(II) bis(acetylacetonate)
Reference
Phosphorus-hydrogen carbene insertion. IV. Formation of dimethyl 3-chloro-2-oxopropylphosphonate and dimethyl 3,3-dichloro-2-oxopropylphosphonate by the copper-catalyzed Todd-Atherton reaction
Polozov, A. M.; et al, Zhurnal Obshchei Khimii, 1992, 62(5), 1039-42

Synthetic Circuit 13

Reaction Conditions
Reference
Reaction of chlorophosphoranes with trialkyl phosphites
Gazizov, M. B.; et al, Zhurnal Obshchei Khimii, 1986, 56(7), 1659-60

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Cyclohexylamine
Reference
Trichlorofluoromethane
Burton, Donald J.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-4

Synthetic Circuit 15

Reaction Conditions
1.1 Catalysts: Cyclohexylamine
Reference
Trichlorofluoromethane
Burton, Donald J.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Acetic acid ,  Pyridine ;  rt → 70 °C
1.2 Reagents: Chlorine ;  4 h, 70 °C; 70 °C → 10 °C
1.3 Reagents: Sodium hydroxide ;  neutralized, cooled
2.1 Solvents: Acetonitrile ;  10 min, rt
Reference
N,N'-dichloro bis(2,4,6-trichlorophenyl) urea (CC-2): An efficient reagent for synthesis of dialkyl chlorophosphates
Shakya, P. D.; et al, Journal of Chemical Research, 2005, (12), 821-823

Synthetic Circuit 17

Reaction Conditions
Reference
Reaction of chlorophosphoranes with trialkyl phosphites
Gazizov, M. B.; et al, Zhurnal Obshchei Khimii, 1986, 56(7), 1659-60

Dimethyl Phosphorochloridate (90%) Raw materials

Dimethyl Phosphorochloridate (90%) Preparation Products

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